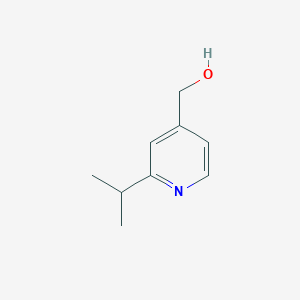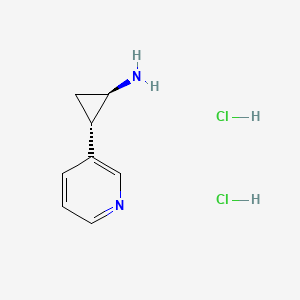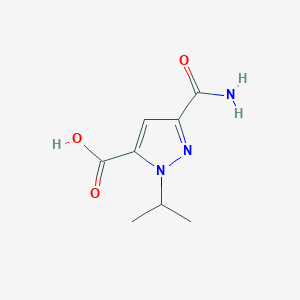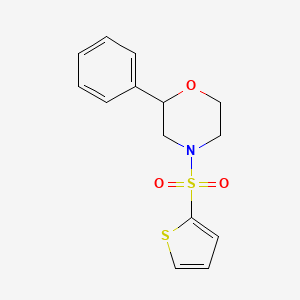
(2-Isopropylpyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(2-Isopropylpyridin-4-yl)methanol” involves a mixture of 154 mg (1.07 mmol) of 2-(prop-1-en-2-yl)isonicotinonitrile and 19.2 mg of 10% Pd/C with 1.7 mL of 1.25 N HCl in 10 mL of MeOH. This mixture is stirred at room temperature under H2 balloon for 14 hours. The mixture is then filtered through Celite and concentrated. Saturated NaHCO3 is added, and the mixture is concentrated with methanol, filtered through a sintered funnel, and reconcentrated to give 95.1 mg of crude (2-isopropylpyridin-4-yl)methanamine.Molecular Structure Analysis
The molecular structure of “(2-Isopropylpyridin-4-yl)methanol” is represented by the InChI Key: YXSJTROKQSOXAG-UHFFFAOYSA-N.Applications De Recherche Scientifique
Organic Synthesis and Ligand Development
One study involved the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process starting from 1-acetyladamantane. This compound and its derivatives serve as precursors for the synthesis of biomimetic chelating ligands, illustrating the role of isopropylpyridinyl methanol analogs in complex organic synthesis and potential applications in developing novel ligands Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023, Molbank.
Catalysis
Research on nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, shows significant applications in catalysis, particularly in the oligomerization of ethylene. These studies highlight the compound's role in forming dinuclear complexes with nickel, which are highly efficient in catalyzing ethylene to produce dimers and trimers, showing its potential in industrial applications Anthony Kermagoret, P. Braunstein, 2008, Dalton Transactions.
Material Science
In material science, multishelled hollow structures of yttrium oxide were developed for the highly selective and ultrasensitive detection of methanol, demonstrating the material's promise in environmental monitoring and food safety inspection. The unique structural properties of these materials, likely synthesized using precursors related to isopropylpyridinyl methanol derivatives, contribute to their exceptional performance in sensing applications Jianzhong Zheng, Tingmei Zhang, Huajie Zeng, Wei Guo, Bo Zhao, Yinghui Sun, Youyong Li, Lin Jiang, 2019, Small.
Biotechnology
A notable application in biotechnology includes the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, economic, and efficient manner using a liquid-liquid biphasic microreaction system. This approach leverages recombinant Escherichia coli as a catalyst, illustrating how derivatives of isopropylpyridinyl methanol can be pivotal in the synthesis of important chemical intermediates Qiang Chen, Mingzhao Guo, Yue Bi, G. Qu, Zhoutong Sun, Yujun Wang, G. Luo, 2021, Bioresource Technology.
Environmental Monitoring
Lastly, in environmental monitoring , methanol-based industrial biotechnology using methylotrophic bacteria showcases the potential of these organisms to utilize methanol, a simple and renewable feedstock, for the production of value-added chemicals. This highlights the broader applications of methanol and its derivatives in sustainable chemical synthesis and the biotech industry J. Schrader, M. Schilling, D. Holtmann, D. Sell, M. V. Filho, A. Marx, J. Vorholt, 2009, Trends in Biotechnology.
Propriétés
IUPAC Name |
(2-propan-2-ylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMOANTGUMCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylpyridin-4-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)
![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)




![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)
![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)
